REACTION_SMILES
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[C:1]([c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[O:10][CH3:11].[CH2:19]([CH3:20])[O:21][CH2:22][C:23](=[O:24])[Cl:25].[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[Cl:26][CH2:27][Cl:28]>>[C:1]([c:2]1[c:3]([NH:4][C:23]([CH2:22][O:21][CH2:19][CH3:20])=[O:24])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCOCC(=O)Nc1ccccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |